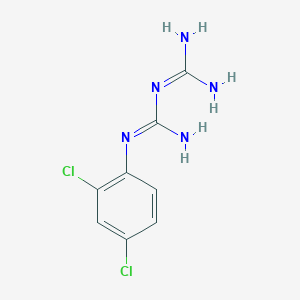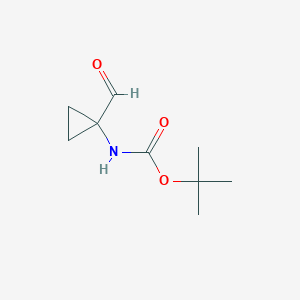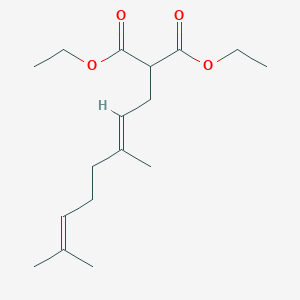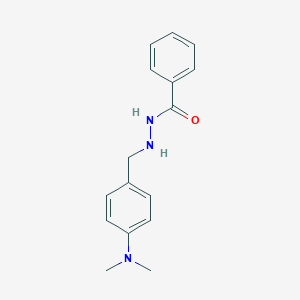
3-(Diethylamino)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)phenol hydrochloride is a chemical compound used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H16ClNO. This compound is also known as DEAP-HCl and is commonly used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)phenol hydrochloride is not fully understood. However, it is believed to act as a reducing agent, which can donate electrons to other molecules. This property makes it useful in various organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care and appropriate safety measures should be taken.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(Diethylamino)phenol hydrochloride in lab experiments is its ability to act as a reducing agent, which can facilitate various organic synthesis reactions. However, its limitations include its potential toxicity and limited information on its biochemical and physiological effects.
Future Directions
There are several future directions for research on 3-(Diethylamino)phenol hydrochloride. One potential area of research is the development of new applications for this compound, particularly in the field of organic synthesis. Another potential direction is the investigation of its potential toxicity and its effects on human health and the environment.
Conclusion:
In conclusion, this compound is a useful compound in scientific research, particularly in organic synthesis reactions and as an indicator for metal ions. While its mechanism of action is not fully understood, it is known to act as a reducing agent. However, caution should be taken when handling this compound due to its potential toxicity. Further research is needed to explore its potential applications and its effects on human health and the environment.
Synthesis Methods
The synthesis of 3-(Diethylamino)phenol hydrochloride involves the reaction between 3-nitrophenol and diethylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in an aqueous medium, and the product is obtained after purification and crystallization.
Scientific Research Applications
3-(Diethylamino)phenol hydrochloride is widely used in scientific research for various applications. It is commonly used as a catalyst in organic synthesis reactions, particularly in the synthesis of azo dyes. This compound is also used as an indicator in the determination of various metal ions, including copper, zinc, and nickel.
properties
CAS RN |
101012-81-1 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
3-(diethylamino)phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-11(4-2)9-6-5-7-10(12)8-9;/h5-8,12H,3-4H2,1-2H3;1H |
InChI Key |
HSMSOJYADPIIFF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=CC=C1)O.Cl |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)O.Cl |
Other CAS RN |
101012-81-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)

![3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B34027.png)









![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)